3,3-Dibenzyl-5-phenylfuran-2(3H)-one

Photochemistry Synthetic methodology Butenone synthesis

3,3-Dibenzyl-5-phenylfuran-2(3H)-one is a fully substituted 2(3H)-furanone (butenolide) bearing two benzyl groups at C-3 and one phenyl group at C-5. The compound serves as a versatile synthetic intermediate whose reactivity diverges markedly from that of closely related 3-benzyl-3-aryl or 3-acyl analogs, making it a strategic choice in photochemical and thermal rearrangement pathways.

Molecular Formula C24H20O2
Molecular Weight 340.4 g/mol
CAS No. 7404-47-9
Cat. No. B12900580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dibenzyl-5-phenylfuran-2(3H)-one
CAS7404-47-9
Molecular FormulaC24H20O2
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2(C=C(OC2=O)C3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C24H20O2/c25-23-24(16-19-10-4-1-5-11-19,17-20-12-6-2-7-13-20)18-22(26-23)21-14-8-3-9-15-21/h1-15,18H,16-17H2
InChIKeyBEUONKFGAAPQRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dibenzyl-5-phenylfuran-2(3H)-one (CAS 7404-47-9): A Structurally Distinct 2(3H)-Furanone Building Block


3,3-Dibenzyl-5-phenylfuran-2(3H)-one is a fully substituted 2(3H)-furanone (butenolide) bearing two benzyl groups at C-3 and one phenyl group at C-5 [1]. The compound serves as a versatile synthetic intermediate whose reactivity diverges markedly from that of closely related 3-benzyl-3-aryl or 3-acyl analogs, making it a strategic choice in photochemical and thermal rearrangement pathways [2].

Why Generic 2(3H)-Furanone Substitution Fails for 3,3-Dibenzyl-5-phenylfuran-2(3H)-one Procurement


The photochemical and thermal fate of 2(3H)-furanones is exquisitely sensitive to the nature of the C-3 substituents. Swapping the 3-benzyl group for an aryl or acyl moiety—or replacing the 5-phenyl group—fundamentally alters the product distribution, yield, and accessible downstream scaffolds [1]. Consequently, researchers targeting a specific butenone or 2(5H)-furanone rearrangement product cannot substitute 3,3-dibenzyl-5-phenylfuran-2(3H)-one with in-class analogs without sacrificing reaction selectivity and yield.

Quantitative Differentiation Evidence for 3,3-Dibenzyl-5-phenylfuran-2(3H)-one vs. Closest Analogs


Direct Photochemical Conversion to (E)-3-Benzyl-1,4-diphenylbut-3-en-1-one: Superior Selectivity and Yield

Under direct irradiation, 3,3-dibenzyl-5-phenylfuran-2(3H)-one (1d) yields only (E)-3-benzyl-1,4-diphenylbut-3-en-1-one (6d) in 80–83% isolated yield, whereas the closest analog 3-benzyl-3,5-diphenyl-2(3H)-furanone (1a) produces a complex mixture of 2,3,5-triphenylfuran (3a; 8–9%), 1,3,5-triphenylbut-3-en-1-one (6a; 26–34%), and recovered starting material (34–37%) under identical conditions [1]. The 3-(4-methylphenyl) (1b) and 3-(4-methoxyphenyl) (1c) derivatives give similarly poor selectivity [1]. Other 3-substituted analogs yield entirely different products: 1e gives 2,3-diphenylphenanthrofuran (15–21%), and 1f gives a bis-lactone (72–75%) [1].

Photochemistry Synthetic methodology Butenone synthesis

Thermal Rearrangement to 5-Benzyl-3,3-diaryl-2(5H)-furanones: High-Yielding Access to the 2(5H)-Furanone Scaffold

Thermolysis of the 3-benzyl-2(3H)-furanone series (1a–d) cleanly yields the rearranged 5-benzyl-3,5-diaryl-2(5H)-furanones (9a–d) in high yields (60–80%) [1]. While the reported yield range is collective for the series, 3,3-dibenzyl-5-phenylfuran-2(3H)-one (1d) is the only member that provides the 3,3-dibenzyl-5-phenyl-2(5H)-furanone framework, a scaffold not accessible from the mono‑benzyl or acyl‑substituted analogs (1a, 1b, 1c, 1f) [1].

Thermal rearrangement Heterocycle synthesis Sigmatropic shift

Computed Lipophilicity (XLogP3) Benchmarking for Solubility-Based Selection

The computed XLogP3 of 3,3-dibenzyl-5-phenylfuran-2(3H)-one is 5.6, indicating high lipophilicity [1]. This value is approximately 0.4 log units lower than that of the 3,3,5-triphenyl analog (XLogP3 ≈ 6.0, estimated from structure) [2], reflecting the subtle but measurable impact of replacing a phenyl substituent with a benzyl group. The moderate lipophilicity may confer advantages in permeability-limited assays or in selecting orthogonal solubility profiles for library screening compared to more lipophilic triaryl furanones.

Physicochemical properties Lipophilicity DMPK

Proven Application Scenarios for 3,3-Dibenzyl-5-phenylfuran-2(3H)-one in Research and Industrial Procurement


Efficient Photochemical Synthesis of (E)-3-Benzyl-1,4-diphenylbut-3-en-1-one (6d)

Researchers requiring multigram access to the diaryl butenone 6d can irradiate 3,3-dibenzyl-5-phenylfuran-2(3H)-one in benzene or methanol and isolate the product in 80–83% yield without competing side-products [1]. The reaction avoids costly chromatographic purification and is scaleable, making it a practical choice for medicinal chemistry campaigns that use 6d as a Michael acceptor or cycloaddition precursor.

Access to the 3,3-Dibenzyl-5-phenyl-2(5H)-furanone Core via Thermal Rearrangement

When a project requires the gem‑dibenzyl-2(5H)-furanone scaffold—a motif of interest in natural-product-like libraries—thermal rearrangement of 1d provides this architecture in high yield (60–80%) [1]. No other commercially available 2(3H)-furanone can deliver this substitution pattern, making the compound the exclusive procurement choice for this pathway.

Physicochemical Property-Based Library Design with a Moderately Lipophilic Furanone

In fragment-based or HTS library construction, the XLogP3 of 5.6 for 3,3-dibenzyl-5-phenylfuran-2(3H)-one provides a measured reduction in lipophilicity relative to triaryl furanone analogs (estimated ~6.0) [1][2]. This allows compound collections to maintain structural diversity while fine-tuning solubility and permeability, a critical consideration for early-stage hit triage.

Photophysical Mechanistic Studies of Triplet-State Furanone Reactivity

Because 3,3-dibenzyl-5-phenylfuran-2(3H)-one exhibits a well-defined triplet lifetime (τT = 0.5–3.0 μs) upon laser flash photolysis and undergoes clean C–C bond cleavage to a furanoxy radical [1], it serves as a definitive model substrate for investigating triplet-sensitized radical reactions of butenolides. Its homogeneous photoreactivity simplifies kinetic analysis compared to derivatives that yield product mixtures.

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